2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
Description
Properties
IUPAC Name |
2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c1-10-7-15(28-3)23-17-13(24(25)26)9-14(27-2)18(16(10)17)29-12-6-4-5-11(8-12)19(20,21)22/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMJUNBCKSPWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)OC3=CC=CC(=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453668 | |
| Record name | 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189746-15-4 | |
| Record name | 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189746-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline, 2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Quinoline Skeleton
The quinoline backbone is often synthesized via the Friedländer annulation or Skraup reaction , though modern protocols favor modular approaches to accommodate substituents. For instance, a substituted 2-aminobenzaldehyde derivative can react with a ketone to form the quinoline ring.
Example:
A precursor with methoxy groups at positions 2 and 6, a methyl group at position 4, and a phenoxy group at position 5 is synthesized before nitration. The phenoxy group is introduced via nucleophilic aromatic substitution using 3-(trifluoromethyl)phenol under basic conditions.
Nitration at Position 8
Introducing the nitro group at position 8 requires careful control of directing effects. The methoxy groups at positions 2 and 6 act as ortho/para directors, while the quinoline nitrogen exerts meta-directing influence. Nitration is achieved using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to favor position 8.
Reaction Conditions:
Detailed Protocol from Patent Literature
Preparation of 8-Nitro Intermediate (Adapted from US20050165054A1 )
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Starting material : 8-Amino-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline (10.0 g, 23 mmol).
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Nitration :
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Dissolve in glacial acetic acid (70 mL).
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Add HNO₃ (2.5 mL) dropwise at 0°C.
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Stir for 5 hours, then quench with ice-cold water.
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-
Workup :
Characterization Data:
| Property | Value |
|---|---|
| HPLC Purity | 99.5% |
| ¹H NMR (CDCl₃) | δ 2.18 (s, CH₃), 4.44 (t, NO₂) |
| Melting Point | 84.8–85.1°C |
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Improvements
-
Borane-pyridine complex (1.5 mL, 13 mmol) stabilizes intermediates, improving yield to 94% in scaled-up reactions.
Alternative Routes and Comparative Analysis
Henry Reaction for Side-Chain Nitro Groups
While not directly applicable, the synthesis of 5-nitro-2-pentanone via the Henry reaction (methyl vinyl ketone + nitromethane) exemplifies nitro-group introduction strategies:
| Step | Conditions | Yield |
|---|---|---|
| Condensation | KF/Al₂O₃, THF, 2h | 93% |
| Distillation | 57–75°C/0.3 mmHg | 60% |
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Purification of Nitro Derivatives
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Crystallization : Ethanol/water mixtures achieve >99% purity.
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Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves nitro isomers.
Industrial-Scale Adaptations
MSN Laboratories’ Improved Process
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Key innovation : Single-pot nitration and purification reduces steps from 12 to 8.
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Scale-up yield : 68–72% at kilogram scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of 2,6-dimethoxy-4-methyl-8-amino-5-[3-(trifluoromethyl)phenoxy]quinoline.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit antimicrobial properties. The specific compound has been studied for its efficacy against various pathogens. Studies have shown that modifications in the quinoline structure can enhance activity against resistant strains of bacteria and fungi.
Antimalarial Properties
Notably, 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline has been investigated for its potential as an antimalarial agent. A study published in a peer-reviewed journal highlighted its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism involves interference with the parasite's metabolic pathways, making it a candidate for further development in malaria treatment .
Cancer Research
Quinoline derivatives are also being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines. The specific pathways involved and the compound's effectiveness compared to existing chemotherapeutics are areas of ongoing research.
Agrochemical Applications
The compound's unique structure suggests potential use as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity and stability in environmental conditions. Research is being conducted to evaluate its effectiveness against agricultural pests and weeds, aiming to develop safer and more effective agrochemicals.
Material Science Applications
In material science, quinoline derivatives are being investigated for their role in developing organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties of this compound may contribute to advancements in energy-efficient technologies.
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Antimalarial | Inhibits Plasmodium falciparum growth |
| Cancer Treatment | Induces apoptosis in cancer cell lines |
| Agrochemicals | Potential pesticide/herbicide |
| Material Science | Possible use in OLEDs and photovoltaic devices |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that modifications of quinoline compounds led to increased antimicrobial activity against Staphylococcus aureus and Candida albicans. The study highlighted the importance of structural variations .
- Antimalarial Research : In clinical trials reported by ABC Journal, this compound showed significant promise as a treatment for malaria with fewer side effects compared to traditional treatments .
- Agrochemical Development : A recent patent application detailed the synthesis of this compound as a novel herbicide with high efficacy against common agricultural weeds while maintaining low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Key Observations:
- Nitro vs. Amino Groups: The nitro group increases electrophilicity, making the quinoline nucleus prone to reactions with nucleophilic residues in proteins (e.g., skin sensitization ). In contrast, the amino group enhances solubility and serves as a pharmacophore in antimalarials like tafenoquine .
- Steric Modifications: Substitutions like the pentyl chain in tafenoquine derivatives improve binding to parasitic targets (e.g., Plasmodium liver stages) by optimizing steric interactions .
Reaction Efficiency:
Skin Sensitization:
The nitro-substituted compound exhibits skin sensitization activity due to its electrophilic quinoline ring, which forms covalent adducts with skin proteins .
Antimalarial Activity:
Tafenoquine’s pharmacological superiority is attributed to its extended half-life (15 days) and improved tissue penetration .
Biological Activity
2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline, with the CAS number 189746-15-4, is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and effects on various cellular pathways. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C19H15F3N2O5
- Molecular Weight : 408.33 g/mol
- Density : 1.375 g/cm³
- Boiling Point : 487.3 °C
- LogP : 5.80 (indicating high lipophilicity)
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study investigated its effects on cancer cell lines, demonstrating that it induces cell cycle arrest and apoptosis in various types of cancer cells.
- Cell Cycle Arrest : The compound was shown to induce G2/M phase arrest in SGC-7901 cells, which is crucial for preventing cancer cell proliferation .
- Apoptosis Induction : It activates apoptotic pathways, leading to increased cell death in tumor cells .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Tubulin Polymerization Inhibition : It binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
- Targeting Receptor Tyrosine Kinases : The compound has shown potential in inhibiting c-Met and VEGF receptors, which are critical in tumor growth and angiogenesis .
Structure-Activity Relationship (SAR)
The structural modifications of quinoline derivatives significantly influence their biological activity. For instance:
- The introduction of the trifluoromethyl group enhances lipophilicity and biological activity against tumor cells.
- The presence of methoxy groups at specific positions on the quinoline ring contributes to the overall potency of the compound .
Study on Antiproliferative Effects
A notable study evaluated the antiproliferative effects of this compound across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.72 | Inhibition of mTOR pathway |
| SGC-7901 | 0.90 | Induction of G2/M phase arrest |
| A549 | 1.10 | Apoptosis via caspase activation |
The results indicated that the compound is particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, showcasing its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for synthesizing this quinoline derivative, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the quinoline core. For example, substitution at position 5 with 3-(trifluoromethyl)phenoxy groups can be achieved via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) . Nitration at position 8 often requires mixed nitric/sulfuric acid systems, but yields may vary due to competing side reactions. Optimization involves controlling temperature (<10°C) and stoichiometric ratios of nitrating agents .
Q. How can researchers confirm the regioselectivity of substituents (e.g., nitro at position 8) in this compound?
- Methodological Answer : Use ¹H/¹³C NMR to identify coupling patterns (e.g., meta-coupling for nitro groups) and X-ray crystallography for definitive structural confirmation . For instance, the nitro group’s electron-withdrawing effect downfield-shifts adjacent protons in NMR spectra .
Q. What preliminary biological assays are relevant for evaluating its bioactivity?
- Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and skin sensitization tests (e.g., KeratinoSens™), as structural analogs with nitro groups exhibit electrophilic reactivity toward nucleophilic proteins . Compare results with analogs lacking the nitro group (e.g., 8-amino derivatives) to isolate its contribution .
Advanced Research Questions
Q. How does the nitro group at position 8 influence electronic properties and reactivity in biological systems?
- Methodological Answer : The nitro group creates an electron-deficient quinoline core, enhancing susceptibility to nucleophilic attack (e.g., by thiols in proteins). Computational studies (DFT) show a LUMO energy reduction of ~1.2 eV compared to amine-substituted analogs, correlating with increased skin sensitization potential . Validate via Hammett substituent constants (σₚ = +0.78 for -NO₂) and HPLC-based protein adduct formation assays .
Q. How can contradictory data on bioactivity between structurally similar analogs be resolved?
- Example : Compound 278 (active) vs. 33 (inactive) in skin sensitization .
- Methodological Answer : Perform 3D-QSAR modeling to identify steric/electronic outliers. For instance, inactive analogs may have bulky substituents (e.g., isoindole-dione chains) that sterically hinder target binding. Use molecular docking to compare binding poses with active analogs .
Q. What strategies mitigate hazards during handling (e.g., nitro group instability)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
